Sulforaphene

Descripción general

Descripción

El sulforafeno es un compuesto vegetal natural que pertenece al grupo de los isotiocianatos, compuestos organosulfurados. Se deriva de verduras crucíferas, como el brócoli, las coles de Bruselas y la col . Conocido por sus propiedades antioxidantes, antimicrobianas y antiinflamatorias, el sulforafeno ha despertado el interés científico debido a sus potenciales beneficios para la salud.

Métodos De Preparación

Rutas Sintéticas:: El sulforafeno se produce enzimáticamente cuando el precursor glucorrafanina (un glucosinolato) se transforma mediante la enzima mirosinasa. Este proceso ocurre al dañarse la planta, como durante la preparación de alimentos (por ejemplo, picar o masticar) .

Producción Industrial:: Si bien el sulforafeno se puede obtener de fuentes naturales, la producción a escala industrial normalmente implica la extracción de brócoli u otras verduras crucíferas. Los métodos específicos pueden incluir la extracción con solventes, la cromatografía o los procesos enzimáticos.

Análisis De Reacciones Químicas

Tipos de Reacciones:: El sulforafeno puede participar en diversas reacciones químicas, entre ellas:

Oxidación: Puede experimentar reacciones de oxidación.

Reducción: El sulforafeno también puede estar involucrado en procesos de reducción.

Sustitución: Las reacciones de sustitución son posibles.

Mirosinasa: La enzima responsable de la formación de sulforafeno.

Glucorrafanina: El compuesto precursor.

Daño a la Planta: Picar, masticar u otros daños mecánicos a las verduras crucíferas.

Productos Principales:: El producto principal de la formación de sulforafeno es, sin sorpresa, el propio sulforafeno.

4. Aplicaciones en la Investigación Científica

La versatilidad del sulforafeno se extiende a diversos campos:

Prevención del Cáncer: La investigación sugiere su potencial en la prevención del cáncer.

Salud Cardíaca: Puede proteger el corazón al activar la vía Keap1/Nrf2/ARE.

Salud Cerebral: Las propiedades antioxidantes del sulforafeno podrían beneficiar la salud cerebral.

Aplicaciones Científicas De Investigación

Sulforaphene’s versatility extends across various fields:

Cancer Prevention: Research suggests its potential in cancer prevention.

Heart Health: It may protect the heart by activating the Keap1/Nrf2/ARE pathway.

Brain Health: this compound’s antioxidant properties could benefit brain health.

Mecanismo De Acción

El sulforafeno ejerce sus efectos a través de la vía Keap1/Nrf2/ARE. Al activar esta vía, promueve la transcripción de proteínas supresoras de tumores e inhibe las histona desacetilasas (HDAC). Además, induce la expresión de la hemo oxigenasa-1 (HO-1), proporcionando efectos cardioprotectores .

Comparación Con Compuestos Similares

Si bien el sulforafeno comparte similitudes con otros isotiocianatos, sus características únicas lo diferencian. Los compuestos similares incluyen el sulforafano (un isotiocianato estrechamente relacionado) y otros fitonutrientes que se encuentran en las verduras crucíferas[2,3,4].

Actividad Biológica

Sulforaphene, a compound derived from cruciferous vegetables, particularly radishes, has garnered attention for its diverse biological activities. Structurally similar to sulforaphane, this compound exhibits notable antimicrobial and anticancer properties, alongside potential anti-inflammatory effects. This article delves into the biological activities of this compound, supported by research findings, case studies, and relevant data tables.

1. Anticancer Properties

This compound has been extensively studied for its anticancer effects. Research indicates that it alters various epigenetic and non-epigenetic pathways involved in cancer progression.

- Epigenetic Modulation : this compound influences histone acetylation and DNA methylation, which are crucial in regulating gene expression related to cancer. It inhibits histone deacetylase (HDAC) activity, leading to increased apoptosis and cell cycle arrest in cancer cells .

- Nrf2 Activation : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2), promoting the expression of detoxification enzymes and antioxidants that help combat oxidative stress in cancer cells .

Case Studies

A study evaluating the effects of this compound on various cancer cell lines demonstrated significant reductions in cell proliferation markers such as Ki-67 and HDAC activity . Additionally, benzyl sulforaphane, a derivative of this compound, showed enhanced anticancer activity compared to its parent compound in liver carcinoma models .

2. Antimicrobial Activity

This compound exhibits higher antimicrobial activity than sulforaphane itself. Research has shown that it effectively inhibits the growth of various pathogens, making it a potential candidate for therapeutic applications against infections .

Table 1: Antimicrobial Efficacy of this compound

3. Anti-inflammatory Effects

Emerging evidence suggests that this compound may serve as a negative regulator of inflammation. It modulates pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and macrophage migration inhibitory factor (MIF), indicating its potential as an adjunctive therapy for inflammatory conditions .

Research Findings

Studies have demonstrated that this compound can reduce inflammatory cytokine production and inhibit inflammasome activation in macrophages, suggesting its role in mitigating chronic inflammation .

4. Clinical Implications and Dietary Sources

The consumption of cruciferous vegetables rich in this compound has been associated with reduced cancer risk and improved health outcomes. A clinical trial involving women with abnormal mammograms found an inverse relationship between cruciferous vegetable intake and Ki-67 expression in breast tissue, suggesting a protective effect against breast cancer .

Propiedades

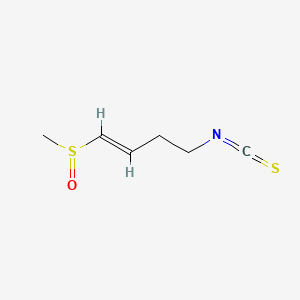

IUPAC Name |

(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGJFQMGPDVOQE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-95-0, 2404-46-8 | |

| Record name | Sulforaphen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(E)-Sulforaphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.